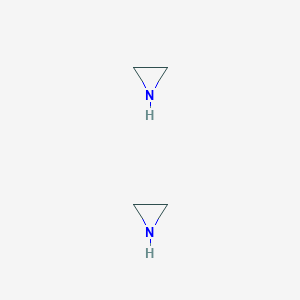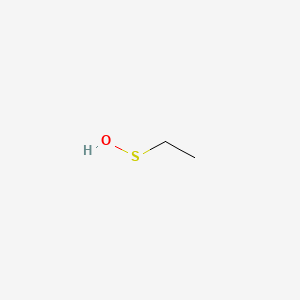
Ethylsulfenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylsulfenate is an organosulfur compound that contains a sulfenate functional group It is characterized by the presence of an ethyl group attached to a sulfur atom, which is further bonded to an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
Ethylsulfenate can be synthesized through several methods. One common approach involves the reaction of ethyl alcohol with sulfur-containing reagents under controlled conditions. For instance, ethyl alcohol can react with sulfur dichloride in the presence of a base to form this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale reactors where ethyl alcohol and sulfur dichloride are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions
Ethylsulfenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ethylsulfonate.
Reduction: It can be reduced to form ethylthiol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfenate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products
Oxidation: Ethylsulfonate
Reduction: Ethylthiol
Substitution: Various substituted ethyl derivatives depending on the nucleophile used.
科学的研究の応用
Ethylsulfenate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development.
Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism by which ethylsulfenate exerts its effects involves the interaction of the sulfenate group with various molecular targets. The sulfur atom in this compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.
類似化合物との比較
Ethylsulfenate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but contains a methyl group instead of an ethyl group.
Ethylsulfonate: An oxidized form of this compound with a sulfonate group.
Ethylthiol: A reduced form of this compound with a thiol group.
Uniqueness
This compound is unique due to its specific reactivity and the presence of the sulfenate functional group. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
110527-09-8 |
|---|---|
分子式 |
C2H6OS |
分子量 |
78.14 g/mol |
IUPAC名 |
hydroxysulfanylethane |
InChI |
InChI=1S/C2H6OS/c1-2-4-3/h3H,2H2,1H3 |
InChIキー |
HRKZEUPYFXLVQW-UHFFFAOYSA-N |
正規SMILES |
CCSO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


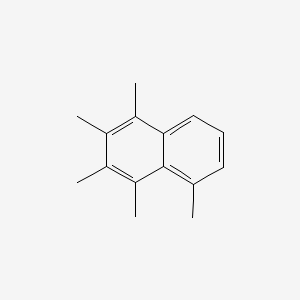
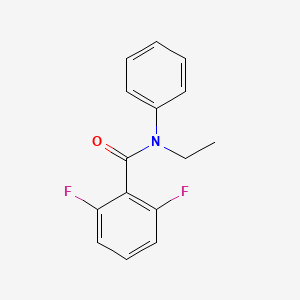

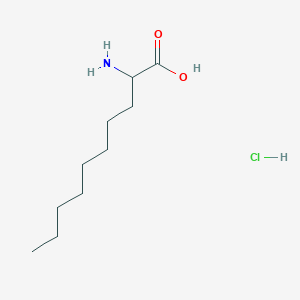
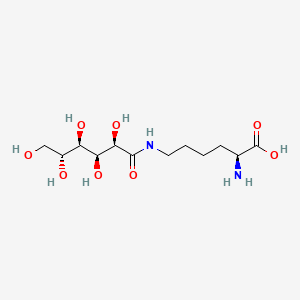
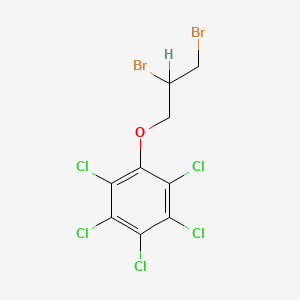
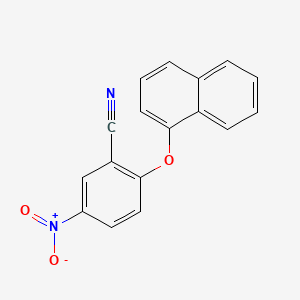
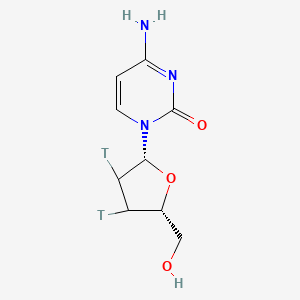
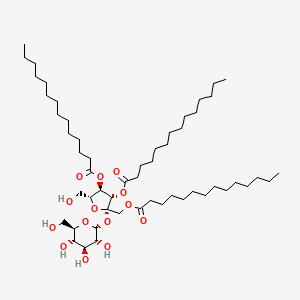
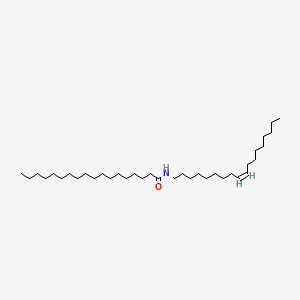
![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)

